molecular formula C16H8Cl2N2O4S B12685431 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 94202-18-3

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B12685431
CAS No.: 94202-18-3
M. Wt: 395.2 g/mol
InChI Key: UFWLHIBOVCUXFD-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is a heterocyclic organic compound with the molecular formula C16H8Cl2N2O4S and a molecular weight of 395.216720 g/mol . It is known for its unique structure, which includes a diazo group and a sulfonate group, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate typically involves the reaction of 2,4-dichlorophenol with 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, making the compound useful in studying enzyme functions and as a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is unique due to its dichlorophenyl group, which enhances its reactivity and specificity in various chemical reactions. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

94202-18-3

Molecular Formula

C16H8Cl2N2O4S

Molecular Weight

395.2 g/mol

IUPAC Name

2-diazonio-5-(2,4-dichlorophenoxy)sulfonylnaphthalen-1-olate

InChI

InChI=1S/C16H8Cl2N2O4S/c17-9-4-7-14(12(18)8-9)24-25(22,23)15-3-1-2-11-10(15)5-6-13(20-19)16(11)21/h1-8H

InChI Key

UFWLHIBOVCUXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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